Complement 3a (70-77)

CAS No.:

Cat. No.: VC16521663

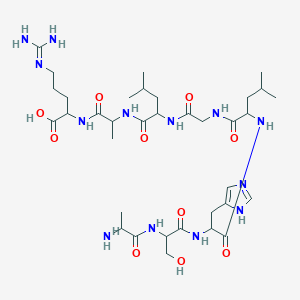

Molecular Formula: C35H61N13O10

Molecular Weight: 823.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H61N13O10 |

|---|---|

| Molecular Weight | 823.9 g/mol |

| IUPAC Name | 2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |

| Standard InChI | InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |

| Standard InChI Key | LYTNSBOBASKUDN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N |

Introduction

Structural Characteristics of Complement 3a (70–77)

Primary Sequence and Variants

Complement 3a (70–77) exists in two primary forms:

-

Octapeptide: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (residues 70–77 of C3a) .

-

Nonapeptide: Tyr-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (residues 70–77 with an N-terminal tyrosine extension) .

The octapeptide, synthesized via solid-phase methods, mirrors the C-terminal region of natural C3a and is often modified with trifluoroacetic acid (TFA) to enhance solubility . The nonapeptide variant, documented in PubChem (CID 5487299), includes an additional tyrosine residue, altering its molecular weight to 987.1 g/mol compared to the TFA-bound octapeptide’s 937.96 g/mol .

Table 1: Chemical Properties of Complement 3a (70–77) Variants

Biological Activities and Mechanisms

Immune Cell Modulation

Complement 3a (70–77) directly inhibits leukocyte inhibitory factor (LIF) production in human mononuclear cells at concentrations of 10⁻⁷ to 10⁻⁵ M, suggesting a regulatory role in lymphocyte responses . This inhibition is concentration-dependent and occurs without affecting cell viability, implicating specific receptor-mediated signaling .

Table 2: Comparative Bioactivity of C3a and Its 70–77 Fragment

| Activity | C3a (Full-Length) | C3a (70–77) |

|---|---|---|

| Histamine Release (EC₅₀) | 1 nM | 50–100 nM |

| Smooth Muscle Contraction | 100% Response | 1–2% Response |

| Vascular Permeability Induction | Potent | Moderate |

Vascular Permeability and Cutaneous Responses

In guinea pig and human skin models, intradermal injection of 10–100 pmol increases vascular permeability, characterized by localized edema and leukocyte infiltration . This activity aligns with its role in promoting inflammation at sites of complement activation.

Receptor Interaction and Signaling

C3a Receptor (C3aR) Binding

The peptide’s interaction with C3aR on mast cells and smooth muscle involves a two-step mechanism:

-

Electrostatic Attraction: The C-terminal arginine engages negatively charged receptor residues.

-

Conformational Activation: Residues His-72 and Leu-74 stabilize receptor docking, triggering G-protein-coupled signaling .

Desensitization Phenomena

Repeated exposure to Complement 3a (70–77) induces homologous desensitization, reducing subsequent C3a responses by 80–90% . This property has been exploited experimentally to isolate C3a-specific pathways in complex immune models.

Research Applications and Experimental Use

In Vitro and Ex Vivo Models

-

Mast Cell Studies: Used at 0.1–10 μM to quantify degranulation via β-hexosaminidase release .

-

Smooth Muscle Bioassays: Guinea pig ileum strips exposed to 1–100 nM demonstrate reproducible contractile responses .

Pharmacological Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume